22beta-Angeloyloxyoleanolic acid
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Overview
Description
22beta-Angeloyloxyoleanolic acid is a pentacyclic triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is found in various plant species, including Lantana camara. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22beta-Angeloyloxyoleanolic acid typically involves the esterification of oleanolic acid with angelic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 22beta-Angeloyloxyoleanolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
22beta-Angeloyloxyoleanolic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in plant defense mechanisms and its interaction with microbial pathogens.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 22beta-Angeloyloxyoleanolic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Oleanolic Acid: The parent compound of 22beta-Angeloyloxyoleanolic acid, known for its hepatoprotective and anti-inflammatory properties.
Betulinic Acid: Another pentacyclic triterpenoid with anti-cancer and anti-HIV activities.
Ursolic Acid: Exhibits similar biological activities, including anti-inflammatory and anti-tumor effects.
Uniqueness: this compound is unique due to its specific esterification with angelic acid, which imparts distinct biological activities and chemical properties compared to its parent compound and other similar triterpenoids .
Properties
CAS No. |
13224-63-0 |
---|---|
Molecular Formula |
C35H54O5 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
(4R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H54O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-27,36H,12-20H2,1-9H3,(H,38,39)/b21-10+/t23-,24?,25-,26+,27-,32+,33-,34-,35+/m1/s1 |
InChI Key |
BJFLQQFMBZHWKK-LQJUYVCFSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(=O)O)(C)C |
SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C |
Synonyms |
22 beta-angeloyloxy-oleanolic acid lantadene A (reduced) reduced lantadene A |
Origin of Product |
United States |
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